molecular formula C17H20N4 B5821181 2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine

2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine

Cat. No.: B5821181
M. Wt: 280.37 g/mol
InChI Key: OHBLCOFAGNZNLI-XBXARRHUSA-N
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Description

2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine is a complex organic compound that features a piperazine ring substituted with a phenylprop-2-enyl group and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to streamline the process.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .

Mechanism of Action

The mechanism of action of 2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: The unique substitution pattern of 2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine imparts specific biological activities that distinguish it from other similar compounds. Its ability to selectively inhibit acetylcholinesterase makes it a valuable candidate for further research and development in the field of neurodegenerative disease treatment .

Properties

IUPAC Name

2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-2-6-16(7-3-1)8-4-11-20-12-14-21(15-13-20)17-18-9-5-10-19-17/h1-10H,11-15H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBLCOFAGNZNLI-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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